molecular formula C14H10N2O2S B1443789 5-(2-Hydroxy-5-methylbenzoyl)-2-mercaptonicotinonitrile CAS No. 1431948-08-1

5-(2-Hydroxy-5-methylbenzoyl)-2-mercaptonicotinonitrile

Cat. No.: B1443789
CAS No.: 1431948-08-1
M. Wt: 270.31 g/mol
InChI Key: YJOLLBFFESOTSR-UHFFFAOYSA-N
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Description

5-(2-Hydroxy-5-methylbenzoyl)-2-mercaptonicotinonitrile is a complex organic compound with a unique structure that combines a benzoyl group, a mercapto group, and a nicotinonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxy-5-methylbenzoyl)-2-mercaptonicotinonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 2-hydroxy-5-methylbenzaldehyde with 2-mercaptonicotinonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxy-5-methylbenzoyl)-2-mercaptonicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The benzoyl group can be reduced to form corresponding alcohols.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Hydroxy-5-methylbenzoyl)-2-mercaptonicotinonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Hydroxy-5-methylbenzoyl)-2-mercaptonicotinonitrile involves its interaction with specific molecular targets. The compound’s mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the benzoyl and nicotinonitrile moieties can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-methylbenzaldehyde: A precursor in the synthesis of 5-(2-Hydroxy-5-methylbenzoyl)-2-mercaptonicotinonitrile.

    2-Mercaptonicotinonitrile: Another precursor used in the synthesis.

    5-Methylsalicylaldehyde: Structurally similar due to the presence of a hydroxyl and methyl group on the benzene ring.

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a mercapto group and a nicotinonitrile moiety allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-(2-hydroxy-5-methylbenzoyl)-2-sulfanylidene-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2S/c1-8-2-3-12(17)11(4-8)13(18)10-5-9(6-15)14(19)16-7-10/h2-5,7,17H,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJOLLBFFESOTSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)C2=CNC(=S)C(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2-Hydroxy-5-methylbenzoyl)-2-mercaptonicotinonitrile
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5-(2-Hydroxy-5-methylbenzoyl)-2-mercaptonicotinonitrile
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5-(2-Hydroxy-5-methylbenzoyl)-2-mercaptonicotinonitrile
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5-(2-Hydroxy-5-methylbenzoyl)-2-mercaptonicotinonitrile
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5-(2-Hydroxy-5-methylbenzoyl)-2-mercaptonicotinonitrile
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5-(2-Hydroxy-5-methylbenzoyl)-2-mercaptonicotinonitrile

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